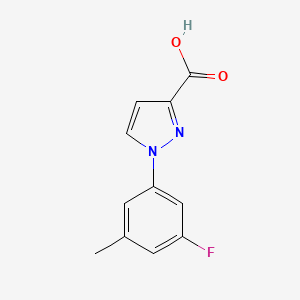
1-(3-fluoro-5-methylphenyl)-1H-pyrazole-3-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-Fluoro-5-methylphenyl)-1H-pyrazole-3-carboxylic acid is an organic compound that belongs to the class of pyrazoles. This compound is characterized by the presence of a fluorine atom and a methyl group attached to a phenyl ring, which is further connected to a pyrazole ring with a carboxylic acid functional group. The unique structure of this compound makes it of interest in various fields of scientific research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-fluoro-5-methylphenyl)-1H-pyrazole-3-carboxylic acid typically involves the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a β-diketone or an α,β-unsaturated carbonyl compound.
Introduction of the fluorine and methyl groups: This step involves the use of fluorinated and methylated precursors, such as 3-fluoro-5-methylbenzaldehyde, which can be synthesized through electrophilic aromatic substitution reactions.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations.
Analyse Des Réactions Chimiques
Types of Reactions: 1-(3-Fluoro-5-methylphenyl)-1H-pyrazole-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound, such as alcohols or amines.
Substitution: The fluorine atom and the carboxylic acid group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.
Substitution: Reagents such as halogens, alkylating agents, and nucleophiles are used under various conditions, including acidic or basic environments.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Applications De Recherche Scientifique
1-(3-Fluoro-5-methylphenyl)-1H-pyrazole-3-carboxylic acid has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: It is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, such as in the development of new drugs and pharmaceuticals.
Industry: It is used in the production of specialty chemicals, agrochemicals, and materials with specific properties.
Mécanisme D'action
The mechanism of action of 1-(3-fluoro-5-methylphenyl)-1H-pyrazole-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes, receptors, or other proteins, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological or chemical context in which the compound is used.
Comparaison Avec Des Composés Similaires
1-(3-Fluoro-5-methylphenyl)-1H-pyrazole-3-carboxylic acid can be compared with other similar compounds, such as:
1-(3-chloro-5-methylphenyl)-1H-pyrazole-3-carboxylic acid: This compound has a chlorine atom instead of a fluorine atom, which may result in different chemical and biological properties.
1-(3-fluoro-5-ethylphenyl)-1H-pyrazole-3-carboxylic acid: This compound has an ethyl group instead of a methyl group, which may affect its reactivity and interactions.
1-(3-fluoro-5-methylphenyl)-1H-pyrazole-4-carboxylic acid: This compound has the carboxylic acid group attached to a different position on the pyrazole ring, which may influence its chemical behavior and applications.
Propriétés
Formule moléculaire |
C11H9FN2O2 |
|---|---|
Poids moléculaire |
220.20 g/mol |
Nom IUPAC |
1-(3-fluoro-5-methylphenyl)pyrazole-3-carboxylic acid |
InChI |
InChI=1S/C11H9FN2O2/c1-7-4-8(12)6-9(5-7)14-3-2-10(13-14)11(15)16/h2-6H,1H3,(H,15,16) |
Clé InChI |
YSCIWZUGJIJJAD-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=CC(=C1)F)N2C=CC(=N2)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


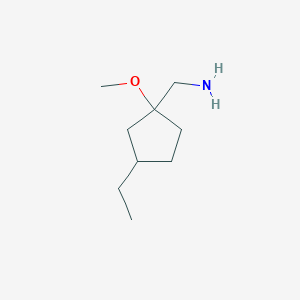

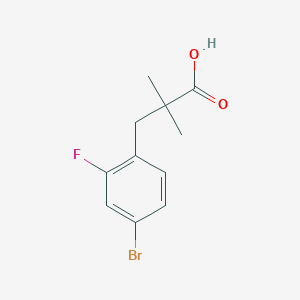
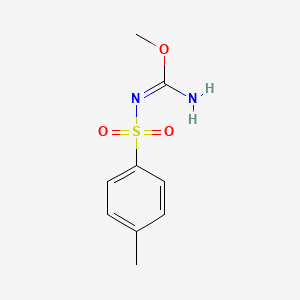
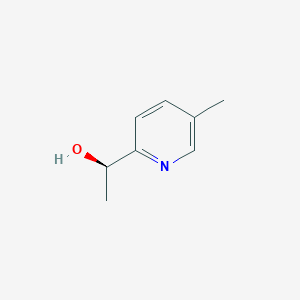
![1-[(2-Methoxy-3-pyridinyl)methyl]-1H-imidazol-4-amine](/img/structure/B13572784.png)
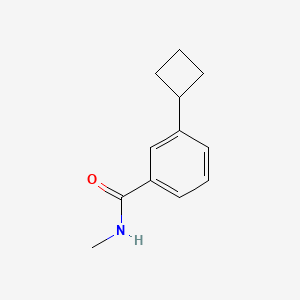
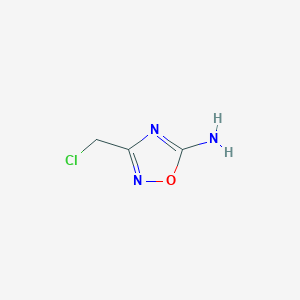
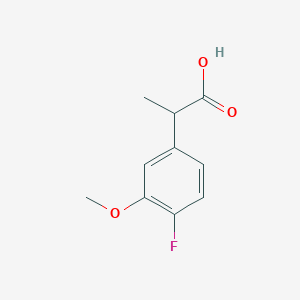
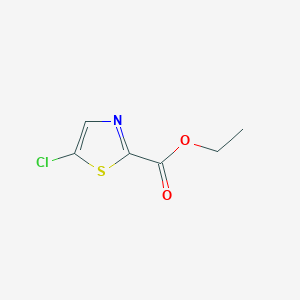
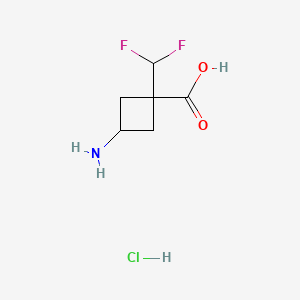
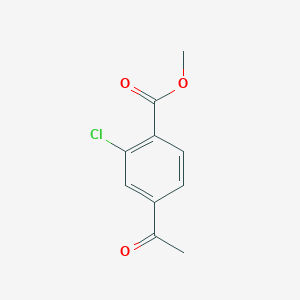
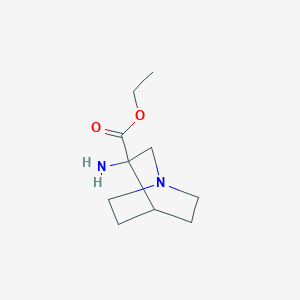
![1-[1-(1,2-Oxazol-3-yl)cyclopropyl]methanaminehydrochloride](/img/structure/B13572828.png)
